38-Fold Higher 5-HT2A-over-5-HT2B Selectivity Versus the 2-Aminoethyl Homolog
In a single‑source patent study, 1‑(5‑methoxybenzofuran‑2‑yl)butan‑1‑amine exhibited an EC50 of 1.8 nM at 5‑HT2A and 520 nM at 5‑HT2B (selectivity ratio 289) [1]. The corresponding 2‑aminoethyl analog (2‑(5‑methoxybenzofuran‑2‑yl)ethan‑1‑amine) gave EC50 values of 0.25 nM (5‑HT2A) and 1.9 nM (5‑HT2B), yielding a ratio of only 7.6 [1]. The butanamine therefore achieves a 38‑fold improvement in the 5‑HT2B safety window.
| Evidence Dimension | 5-HT2B functional selectivity (EC50,2B / EC50,2A ratio) |
|---|---|
| Target Compound Data | EC50 5-HT2A = 1.8 nM; EC50 5-HT2B = 520 nM; ratio = 289 |
| Comparator Or Baseline | 2-(5-methoxybenzofuran-2-yl)ethan-1-amine: EC50 5-HT2A = 0.25 nM; EC50 5-HT2B = 1.9 nM; ratio = 7.6 |
| Quantified Difference | 289 / 7.6 ≈ 38.0‑fold higher selectivity |
| Conditions | Recombinant human 5‑HT2A and 5‑HT2B receptors; FLIPR calcium mobilization assay |
Why This Matters
Strong 5‑HT2B agonism is associated with drug‑induced valvulopathy; this 38‑fold margin directly supports selection of the butanamine as a safer pharmacological probe.
- [1] Nichols, D. E.; Frescas, S. P. US 8,846,793 B2. Benzofuran derivatives as serotonin 5-HT2A receptor agonists. Issued September 30, 2014. View Source
